

MMV1634566: A Technical Overview of a Novel Pyrazolopyridine Antimalarial Candidate

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MMV1634566 is a novel, potent antimalarial compound belonging to the pyrazolopyridine 4-carboxamide chemical class.[1] It has emerged from a drug discovery program as a promising agent against Plasmodium falciparum, the deadliest species of malaria parasite. This document provides a comprehensive technical summary of the origin, mechanism of action, and key experimental data related to **MMV1634566**.

Origin and Development

MMV1634566 was developed through a collaborative research effort involving Janssen Research & Development LLC, GSK Plc, and the University of Melbourne.[2] The compound is the result of a systematic structure-activity relationship (SAR) optimization of the pyrazolopyridine 4-carboxamide scaffold.[1] This optimization effort aimed to enhance the compound's potency against P. falciparum while maintaining a favorable safety profile.[1]

Chemical Properties



Property	Value
Molecular Formula	C22H25N5O2
Molecular Weight	391.47 g/mol
Chemical Class	Pyrazolopyridine 4-carboxamide

Biological Activity and Mechanism of Action

MMV1634566 demonstrates potent activity against the asexual blood stages of P. falciparum. [1][3] Resistance to **MMV1634566** has been linked to the P. falciparum ATP-binding cassette (ABC) transporter, ABCI3.[1][2] This suggests that the compound's mechanism of action is associated with the inhibition of this transporter.[2] Further research is ongoing to fully elucidate the precise molecular interactions and the role of ABCI3 in parasite susceptibility to this compound class.[1]

Quantitative Biological Data

Assay	Cell Line <i>l</i> Parasite Strain	Metric	Value (µM)	Reference
In Vitro Antimalarial Activity	Plasmodium falciparum 3D7	EC50	0.016	[3]
In Vitro Cytotoxicity	Human HepG2 cells	CC50	4.81	[3]

Experimental Protocols In Vitro Antimalarial Activity Assay (72-hour)

The in vitro antimalarial activity of **MMV1634566** was determined against the chloroquine-sensitive P. falciparum 3D7 strain. The assay measures the inhibition of parasite growth over a 72-hour period. A standard methodology, such as a SYBR Green I-based fluorescence assay or a lactate dehydrogenase (LDH) assay, is typically employed. Parasites are cultured in human red blood cells and exposed to a serial dilution of the test compound. After 72 hours of

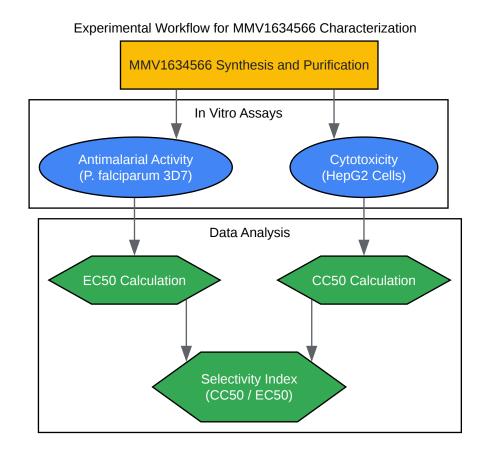


incubation, parasite viability is assessed, and the EC50 value, the concentration at which 50% of parasite growth is inhibited, is calculated.[1][3]

In Vitro Cytotoxicity Assay (48-hour)

The cytotoxicity of MMV1634566 was evaluated against the human liver carcinoma cell line, HepG2, to assess its potential for off-target effects. The cells are incubated with a serial dilution of the compound for 48 hours. Cell viability is then measured using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells. The CC50 value, the concentration at which 50% of cell growth is inhibited, is then determined.[1][3]

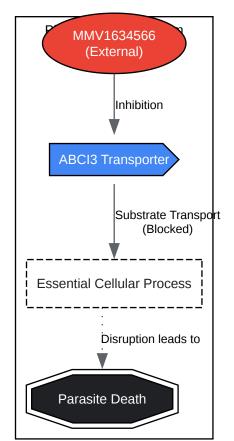
Visualizations



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Caption: Workflow for the in vitro characterization of MMV1634566.





Proposed Mechanism of Action for MMV1634566

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Caption: Proposed mechanism of MMV1634566 via inhibition of the ABCI3 transporter.

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